Granisetron-d3: An In-depth Technical Guide
Granisetron-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron-d3 is the deuterated analog of Granisetron, a potent and highly selective serotonin 5-HT3 receptor antagonist. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure the precise and accurate quantification of granisetron in biological samples through methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of Granisetron-d3, including its chemical properties, the mechanism of action of granisetron, and detailed experimental protocols for its application in bioanalytical assays.
Chemical and Physical Properties
Granisetron-d3 is structurally identical to granisetron, with the exception of three deuterium atoms replacing the hydrogen atoms on the N-methyl group of the indazole ring. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled drug in mass spectrometry analysis, while maintaining nearly identical physicochemical properties and chromatographic behavior.
| Property | Value | Reference |
| Formal Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [1] |
| CAS Number | 1224925-76-1 | [1] |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [1] |
| Molecular Weight | 315.4 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Methanol | [1] |
Mechanism of Action of Granisetron
Granisetron exerts its antiemetic effects by selectively blocking 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting. Granisetron competitively inhibits the binding of serotonin to these receptors, thereby preventing the emetic signal from being transmitted to the vomiting center in the medulla.[3]
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (5-HT) to the receptor triggers a conformational change, leading to the opening of a central pore. This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which results in the depolarization of the neuron and the propagation of an excitatory signal. Granisetron, as an antagonist, binds to the receptor without activating it, thus preventing serotonin from binding and opening the ion channel.
Synthesis of Granisetron-d3
A general synthetic approach for granisetron involves the reaction of 1-methylindazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[4] To produce Granisetron-d3, a deuterated starting material, such as deuterated methyl iodide (CD₃I), would be used in the synthesis of the 1-(methyl-d3)-indazole-3-carboxylic acid precursor.
Experimental Protocols
Bioanalytical Method for Granisetron Quantification using LC-MS/MS with Granisetron-d3 as an Internal Standard
This protocol is adapted from a validated method for the determination of granisetron in human plasma.[5]
5.1.1. Materials and Reagents
-
Granisetron hydrochloride reference standard
-
Granisetron-d3 (internal standard, IS)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
5.1.2. Preparation of Stock and Working Solutions
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve granisetron hydrochloride in methanol.
-
Granisetron-d3 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Granisetron-d3 in methanol.[5]
-
Granisetron Working Solutions: Prepare a series of working solutions for the calibration curve by diluting the stock solution with 50% methanol to achieve concentrations ranging from 1.00 to 400 ng/mL.[5]
-
IS Working Solution (8 ng/mL): Dilute the IS stock solution with 50% methanol.[5]
5.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution (8 ng/mL).
-
Add 20 µL of the appropriate granisetron working solution for calibration standards or a blank solution for unknown samples.
-
Vortex for 1 minute.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5.1.4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm)[5]
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]
-
MRM Transitions:
-
Granisetron: m/z 313.4 → 138[6]
-
Granisetron-d3 (IS): m/z 316.4 → 138 (or other appropriate product ion)
-
5.1.5. Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[7][8][9] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; precision < 20% and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the baseline concentration |
Quantitative Data from a Validated Method
The following table presents typical performance data for a validated LC-MS/MS method for granisetron in human plasma using Granisetron-d3 as the internal standard.
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.05 - 20.0 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [5] |
| Extraction Recovery | ~101% | [5] |
| Intra-day Precision (CV%) | < 15% | [6] |
| Intra-day Accuracy | Within 10% of nominal | [6] |
| Run Time | 2.8 minutes | [5] |
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like Granisetron-d3.
Conclusion
Granisetron-d3 is an essential tool for the accurate and reliable quantification of granisetron in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for drug development, pharmacokinetic studies, and clinical monitoring. This guide provides the foundational technical information and experimental frameworks necessary for researchers and scientists to effectively utilize Granisetron-d3 in their work. The provided protocols and diagrams serve as a starting point for method development and validation, which should always be performed in accordance with the relevant regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Granisetron-d3 | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 3. granisetron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pjps.pk [pjps.pk]
- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
